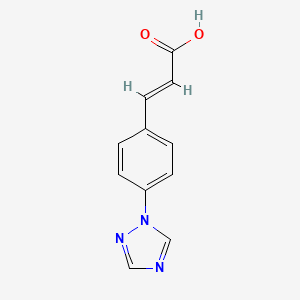
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds I found are tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) and 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one . These compounds have been incorporated into coordination frameworks and used as intermediates in the synthesis of fungicides .
Synthesis Analysis
The synthesis of TTPA involved its incorporation into Mn(II)/Cu(II) based coordination frameworks . For the compound 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, it was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Molecular Structure Analysis
The molecular structures of these compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The redox properties of these frameworks were elucidated by solid state electrochemical and spectroelectrochemical data .Physical and Chemical Properties Analysis
These compounds are thermally stable and exhibit acceptable densities . Their standard enthalpies of formation were determined experimentally by combustion calorimetry .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid and its derivatives have been a focal point in chemical research, primarily due to their versatile applications in the synthesis of various compounds and materials. Notably, the compound has been utilized in the synthesis of phenyl-1,2,3-triazoles containing (E)-vinyl halide through a one-pot, three-component reaction, showcasing its reactivity and potential in creating structurally complex molecules (Zhang et al., 2011). Furthermore, derivatives of this compound have been synthesized, like 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methyl)acrylic acid, demonstrating the compound’s versatility in forming heterocyclic structures (Modzelewska-Banachiewicz et al., 2012).
Corrosion Inhibition
Remarkably, derivatives of this compound have been explored for their protective properties against metal corrosion. Notably, (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid was studied for its ability to form self-assembled films on the iron surface, indicating potential applications in corrosion protection and material preservation (Zhang et al., 2009). Additionally, photo-cross-linkable polymers containing triazole groups have been synthesized and characterized for their corrosion inhibition properties on mild steel in acidic medium, further emphasizing the compound's relevance in material science and engineering (Baskar et al., 2014).
Optoelectronic and Sensitization Properties
The compound and its derivatives have also been investigated for their optoelectronic properties. A theoretical study on a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed insights into its structural, optoelectronic, and thermodynamic properties, highlighting the potential of these compounds in the field of optoelectronics and as materials for solar cell applications (Fonkem et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-8-12-7-13-14/h1-8H,(H,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCSWQYKUPLXJX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
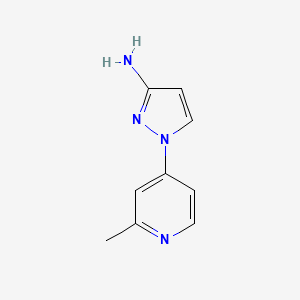
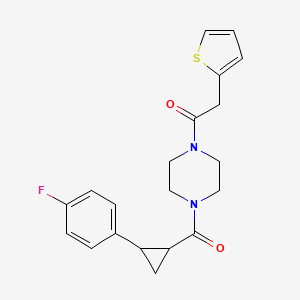


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
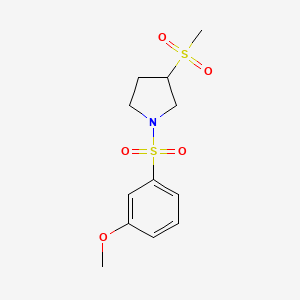
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
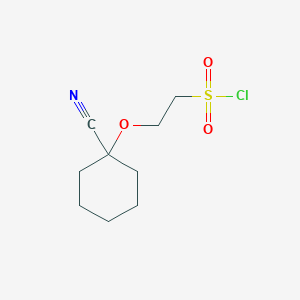
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)

